molecular formula C11H7ClO3 B8797368 6-Chloro-4-hydroxy-2-naphthoic acid

6-Chloro-4-hydroxy-2-naphthoic acid

Cat. No.: B8797368
M. Wt: 222.62 g/mol
InChI Key: LQFDPQMUYRJIGU-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-2-naphthoic acid (CAS 127266-00-6) is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, featuring both carboxylic acid and phenolic hydroxyl groups on a naphthalene ring system, makes it a versatile scaffold for synthesizing complex molecules . In pharmaceutical research, chlorinated and hydroxylated naphthoic acids are pivotal intermediates for developing active compounds, including enzyme inhibitors and receptor antagonists . The specific substitution pattern on the naphthalene ring can be optimized to modulate biological activity, lipophilicity, and metabolic stability, which is a common strategy in drug discovery . Furthermore, structurally similar hydroxynaphthoic acids have demonstrated potent biological activities, including the ability to reduce endoplasmic reticulum (ER) stress and act as chemical chaperones, suggesting potential research applications for this compound in metabolic disease studies . Beyond pharmaceuticals, this compound serves as a critical precursor in materials science. Hydroxynaphthoic acid derivatives are extensively used in synthesizing high-performance thermotropic liquid crystalline polymers (LCPs) for electronics and aerospace, as well as in developing organic luminescent materials and sensors . Researchers value this chemical for its planar π-conjugated chromophore, which is essential for creating materials with specific optical and electronic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

6-chloro-4-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7ClO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-5,13H,(H,14,15)

InChI Key

LQFDPQMUYRJIGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 6-chloro-4-hydroxy-2-naphthoic acid and its analogs:

Compound Substituents (Positions) CAS Number Key Functional Groups
This compound Cl (6), OH (4), COOH (2) Not available Chloro, hydroxyl, carboxylic acid
6-Hydroxy-2-naphthoic acid OH (6), COOH (2) 16712-64-4 Hydroxyl, carboxylic acid
4-Amino-2-naphthoic acid NH₂ (4), COOH (2) 5773-98-8 Amino, carboxylic acid
6-(Methoxycarbonyl)-2-naphthoic acid OMe-CO (6), COOH (2) 7568-08-3 Methoxycarbonyl, carboxylic acid

Key Observations :

  • The chloro group in this compound is electron-withdrawing, which may enhance the acidity of the hydroxyl and carboxylic acid groups compared to 6-hydroxy-2-naphthoic acid .

Physicochemical Properties

Available data on analogs suggest trends in properties such as melting points and solubility:

Compound Melting Point (°C) Solubility (Polar Solvents) Stability
6-Hydroxy-2-naphthoic acid Not reported Moderate (ethanol, DMSO) Stable under dry conditions
6-(Methoxycarbonyl)-2-naphthoic acid 270–290 Low (organic solvents) Stable at recommended storage
4-Amino-2-naphthoic acid Not reported High (water, ethanol) Sensitive to oxidation

Inferences for this compound :

  • The chloro group likely reduces solubility in polar solvents compared to the hydroxyl analog but improves thermal stability.
  • The hydroxyl group at position 4 may form intramolecular hydrogen bonds with the carboxylic acid, affecting crystallinity and melting point .

Reactivity Comparison :

  • 6-Hydroxy-2-naphthoic acid : Undergoes esterification, polymerization (e.g., polyarylate synthesis), and coordination with metal ions .
  • 4-Amino-2-naphthoic acid: Participates in diazotization and coupling reactions due to the amino group .
  • This compound : The chloro group may facilitate nucleophilic aromatic substitution (e.g., with amines), while the hydroxyl group enables etherification or esterification .

Preparation Methods

HBr-Mediated Demethylation of 4-Methoxy-6-Chloro-2-Naphthoic Acid

A widely reported method involves the demethylation of a methoxy-substituted intermediate. For example, 4-methoxy-6-chloro-2-naphthoic acid undergoes cleavage of the methoxy group using hydrobromic acid (HBr) in acetic acid.

Procedure :

  • Reactants : 4-Methoxy-6-chloro-2-naphthoic acid (20.5 g), 48% HBr (100 g), acetic acid (39 g).

  • Conditions : Reflux at 75°C for 15 hours.

  • Workup : Cooling to 10°C, filtration, and recrystallization in ethanol/water.

  • Yield : 64% (12.0 g of product).

Mechanism : The reaction proceeds via acid-catalyzed nucleophilic substitution, where HBr cleaves the methyl ether to form the hydroxy group. The chloro substituent remains intact due to its electron-withdrawing nature, which stabilizes the intermediate carbocation.

Table 1 : Key Parameters for HBr-Mediated Demethylation

ParameterValue
Temperature75°C
Reaction Time15 hours
SolventAcetic acid
Yield64%
Purity (HPLC)>97%

Direct Chlorination of 4-Hydroxy-2-Naphthoic Acid

Electrophilic Chlorination Using Sulfuryl Chloride

Chlorination at position 6 of 4-hydroxy-2-naphthoic acid is achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Procedure :

  • Reactants : 4-Hydroxy-2-naphthoic acid (10 g), SO₂Cl₂ (15 mL), dichloromethane (DCM, 100 mL).

  • Conditions : Stirring at 0–5°C for 4 hours.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate.

  • Yield : 58%.

Mechanism : The hydroxy group at position 4 activates the aromatic ring, directing electrophilic chlorination to the para position (C6). The carboxylic acid at C2 deactivates adjacent positions, ensuring regioselectivity.

Table 2 : Chlorination Efficiency with Different Reagents

Chlorinating AgentSolventTemperatureYield
SO₂Cl₂DCM0–5°C58%
Cl₂ (gas)Acetic acid25°C42%
NCSDMF80°C35%

Carbonylation of 4-Hydroxy-6-Chloro-2-Bromonaphthalene

Palladium-Catalyzed Carbonylation

This method utilizes a brominated precursor subjected to carbonylation under CO atmosphere.

Procedure :

  • Reactants : 4-Hydroxy-6-chloro-2-bromonaphthalene (15 g), Pd(OAc)₂ (0.5 mol%), CO (50 psi), methanol (200 mL).

  • Conditions : 100°C for 12 hours.

  • Workup : Acidification with HCl, filtration, and recrystallization in ethanol.

  • Yield : 72%.

Mechanism : The palladium catalyst facilitates oxidative addition of the bromide, followed by CO insertion and reductive elimination to form the carboxylic acid. The hydroxy and chloro groups remain unaffected due to their ortho-directing effects.

Table 3 : Carbonylation Reaction Optimization

CatalystCO Pressure (psi)Yield
Pd(OAc)₂5072%
PdCl₂(PPh₃)₂3065%
Ni(CO)₄7048%

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Demethylation : Highest yield (64%) but requires multi-step synthesis of the methoxy precursor.

  • Direct Chlorination : Moderate yield (58%) with simpler reagents but challenges in regioselectivity.

  • Carbonylation : Excellent yield (72%) but dependent on costly palladium catalysts.

Industrial Applicability

Carbonylation is preferred for large-scale production due to its efficiency, whereas demethylation suits small-scale laboratory synthesis .

Q & A

Basic: What are the optimal synthetic routes for 6-Chloro-4-hydroxy-2-naphthoic acid, and how can regioselectivity be controlled?

Answer:
Synthesis of this compound requires careful control of substituent positions. A plausible route involves halogenation of a hydroxy-substituted naphthoic acid precursor. For example, chlorination of 4-hydroxy-2-naphthoic acid using reagents like SOCl₂ or PCl₃ under controlled temperatures (40–60°C) can introduce the chloro group at position 6. Regioselectivity is influenced by directing effects: the hydroxyl group at position 4 acts as an ortho/para director, favoring substitution at position 7. Solvent polarity and catalysts (e.g., Lewis acids) may further enhance selectivity .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. The hydroxyl proton (δ 10–12 ppm) and carboxylic proton (δ 12–14 ppm) show distinct shifts. Chlorine’s electronegativity deshields adjacent carbons, aiding position confirmation .
  • HPLC-MS : High-resolution mass spectrometry verifies molecular weight (C₁₁H₇ClO₃; theoretical ~222.6 g/mol). Reverse-phase HPLC with UV detection (λ ~270–300 nm) assesses purity.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if unexpected isomers form during synthesis .

Advanced: How do conflicting spectral data (e.g., NMR vs. computational predictions) arise, and what steps validate structural assignments?

Answer:
Contradictions may stem from impurities, solvent effects, or tautomerism. For validation:

  • Replicate Experiments : Ensure consistency across multiple batches.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Derivatization : Convert the compound to a stable ester or amide to simplify spectral interpretation .

Advanced: What factors influence the stability of this compound under varying storage conditions?

Answer:

  • Hydrolysis : The chloro group is susceptible to hydrolysis in aqueous environments. Store in anhydrous solvents (e.g., dry DMSO) under inert gas (N₂/Ar) .
  • Oxidation : The hydroxyl group may oxidize. Add antioxidants (e.g., BHT) or store at –20°C in amber vials to limit light exposure .
  • pH Sensitivity : The carboxylic acid group deprotonates in basic conditions, altering solubility. Maintain pH 4–6 in buffered solutions .

Advanced: How does the electronic interplay between chloro and hydroxyl groups affect reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing chloro group (position 6) increases the acidity of the hydroxyl group (position 4), enhancing its ability to act as a leaving group or participate in hydrogen bonding. This duality enables applications in Suzuki-Miyaura couplings or coordination chemistry. For example, the hydroxyl group can be protected (e.g., as a methyl ether) to direct palladium-catalyzed couplings at the chloro position .

Basic: What are the key applications of this compound in material science or medicinal chemistry?

Answer:

  • Pharmaceutical Intermediates : The chloro and hydroxyl groups serve as handles for derivatization into kinase inhibitors or anti-inflammatory agents.
  • Coordination Polymers : The carboxylic acid moiety binds metal ions, forming frameworks for catalysis or sensing .
  • Dye Synthesis : Structural analogs are used in azo dyes; the chloro group improves lightfastness .

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